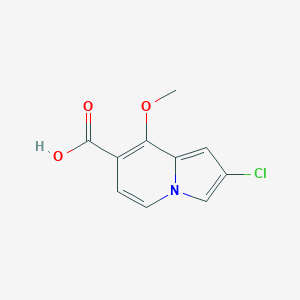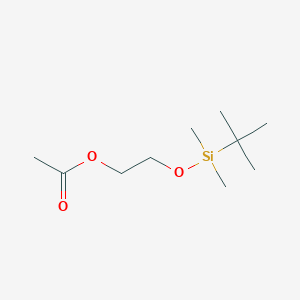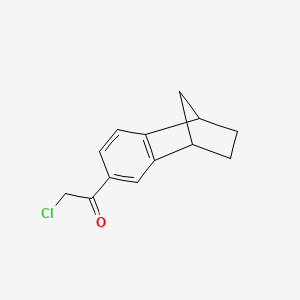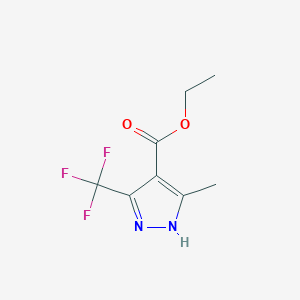![molecular formula C12H16N2O2 B11884131 (2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)
(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone: is an organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of ®-3-hydroxypyrrolidine with a phenylacetyl chloride derivative under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
- Oxidation of the hydroxyl group can yield ketones or aldehydes.
- Reduction of the carbonyl group can produce alcohols.
- Substitution reactions can lead to a variety of amine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the construction of enantiomerically pure compounds.
Biology: The compound has potential applications in the development of pharmaceuticals due to its ability to interact with biological targets. It can be used as a scaffold for the design of enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which (2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid: This compound has a similar structure but with different stereochemistry and an additional hydroxyl group.
(2S,3R)-3-methylglutamate: Another compound with a similar backbone but different functional groups.
Uniqueness: The uniqueness of (2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C12H16N2O2/c13-11(9-4-2-1-3-5-9)12(16)14-7-6-10(15)8-14/h1-5,10-11,15H,6-8,13H2/t10-,11-/m1/s1 |
InChIキー |
SQKNAZVYDJEIIM-GHMZBOCLSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C(=O)[C@@H](C2=CC=CC=C2)N |
正規SMILES |
C1CN(CC1O)C(=O)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)


![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)






